molecular formula C26H32N4O4S B2948392 N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-07-1

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2948392
CAS RN: 1021055-07-1
M. Wt: 496.63
InChI Key: PTQUMCFRQAOOAU-UHFFFAOYSA-N
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Description

The compound “N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group. This combination has led to the identification of a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cycloheptyl group, a dioxidotetrahydrothiophen group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine group. The carboxamide group is attached to the 4-position of the pyrazolo[3,4-b]pyridine ring .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to move out of the cell. This movement of ions helps to control the excitability of neurons, thereby influencing various neurological functions.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it promotes the opening of the channel pore, allowing potassium ions to flow out of the cell. This outflow of potassium ions leads to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus its ability to generate action potentials.

Pharmacokinetics

The study mentions that the compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The discovery and characterization of this compound as a GIRK1/2 activator opens up new possibilities for the development of drugs targeting these channels. Future research may focus on further optimizing the structure of this compound to improve its potency and selectivity, as well as investigating its potential therapeutic applications .

properties

IUPAC Name

N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-17-24-22(26(31)27-19-7-5-3-4-6-8-19)15-23(18-9-11-21(34-2)12-10-18)28-25(24)30(29-17)20-13-14-35(32,33)16-20/h9-12,15,19-20H,3-8,13-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQUMCFRQAOOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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